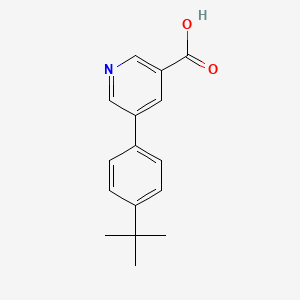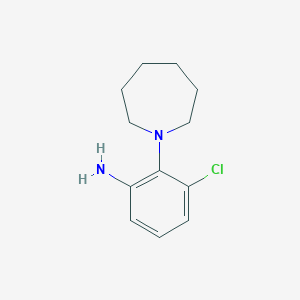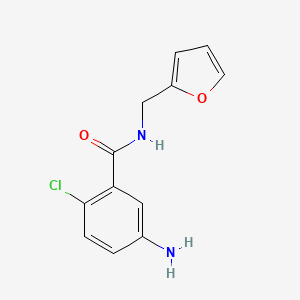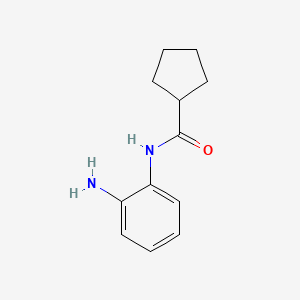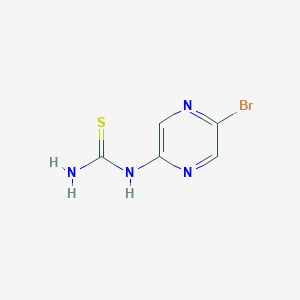
1-(5-Bromopyrazin-2-yl)thiourea
Overview
Description
Synthesis Analysis
The synthesis of 1-(5-bromopyrazin-2-yl)thiourea involves the use of functionally substituted pyridines as starting materials. Specifically, 2-amino-5-bromopyridine was selected for its pharmacologically active pyridine moiety. The process includes the reaction of this starting synton with ethyl and phenylisothiocyanates in an ethanol medium. The initial isothiocyanates required for this synthesis were generated in situ from corresponding acidic chlorides, such as benzoyl chloride and p-brombenzoyl chloride, by heating with potassium thiocyanate in acetone. This method efficiently leads to the formation of the desired pyridine-containing thioureas with high yield .
Molecular Structure Analysis
The molecular structure of the synthesized thiourea derivatives was extensively studied using various spectroscopic techniques. 1H and 13C NMR spectroscopy were employed to determine the chemical shifts, multiplicity, and integrated intensity of signals. Additionally, two-dimensional NMR spectra, including COSY (1H-1H) and HMQC (1H-13C), were utilized to establish homo- and heteronuclear interactions. These interactions confirmed the structure of the synthesized compounds, ensuring the accuracy of the thiourea derivatives obtained from the synthesis process .
Chemical Reactions Analysis
Although the provided data does not directly discuss the chemical reactions of this compound, it can be inferred that the compound, like other thioureas, may participate in various chemical reactions. Thioureas are known to exhibit nucleophilic properties and can undergo reactions with halogen-containing compounds through nucleophilic substitution mechanisms. The reactivity of thioureas with different electrophiles could lead to a wide range of derivatives, which may possess interesting biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are crucial for their potential applications, especially in pharmacology. While the specific properties of this compound are not detailed in the provided data, the general behavior of thiourea compounds can be discussed. These compounds typically have high melting points and are soluble in polar solvents like ethanol. Their chemical stability and reactivity make them suitable candidates for further functionalization and exploration of their biological activities. The antibacterial activity of similar S-derivatives of heterocyclic thiols suggests that this compound could also be investigated for its potential antimicrobial properties .
Scientific Research Applications
Substituted Isoindoloquinoxalin-yl–amino and Iminothiourea Derivatives A study explored the synthesis of substituted 1-(5-bromopyridin-2-yl)thiourea derivatives involving isoindoloquinoxalin-yl–amino and imino groups. The derivatives were prepared by reacting amino compounds with 5-bromo-2-isothiocyanatopyridine, resulting in yields between 63-85%. However, these derivatives displayed no significant antiviral activity against HIV-1 RT (Cirrincione et al., 2014).
Novel Thiourea Derivatives as Inhibitors 1-(2-Aminopyrazin-3-yl)methyl-2-thiourea derivatives were identified as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). These compounds exhibited low nanomolar IC(50) values and effectively suppressed TNFalpha expression in both cell-based and in vivo acute inflammation models. The synthesis, structure-activity relationship, and biological evaluation of these compounds underline their significant inhibitory activity (Lin et al., 2009).
Regioselectivity in Thiourea Cyclization A specific research investigated the regioselectivity of the cyclization reaction of certain thiourea derivatives with α-bromoketone. The study confirmed the structure of the synthesized compounds using advanced physical and physico-chemical research methods. This research highlights the promise of 2-R-imino-1,3-thiazoline derivatives in searching for biologically active substances (Perekhoda et al., 2017).
Mechanism of Action
Target of Action
1-(5-Bromopyrazin-2-yl)thiourea primarily targets matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes play a crucial role in the degradation of the extracellular matrix, which is essential for processes such as tissue remodeling, angiogenesis, and metastasis in cancer .
Mode of Action
The compound interacts with the catalytic sites of MMP-2 and MMP-9, inhibiting their enzymatic activity. This inhibition is achieved through the binding of this compound to the active sites of these MMPs, preventing them from cleaving their substrates. This results in the suppression of extracellular matrix degradation, thereby inhibiting tumor growth and metastasis .
Biochemical Pathways
By inhibiting MMP-2 and MMP-9, this compound affects several biochemical pathways:
- Cell Migration and Invasion Pathways : The compound’s action on MMPs prevents the breakdown of the extracellular matrix, thereby inhibiting cancer cell migration and invasion .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : It is excreted mainly via the kidneys, with a significant portion eliminated unchanged in the urine .
Result of Action
At the molecular level, the inhibition of MMP-2 and MMP-9 by this compound leads to reduced degradation of the extracellular matrix. This results in decreased tumor growth, angiogenesis, and metastasis. At the cellular level, the compound induces cell cycle arrest and apoptosis in cancer cells, further contributing to its anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of this compound:
- Biomolecules : The presence of other proteins and enzymes can affect the binding efficiency of the compound to MMPs, potentially altering its inhibitory activity .
Overall, this compound shows promise as an anticancer agent due to its targeted inhibition of MMPs, leading to reduced tumor growth and metastasis.
: Source
Biochemical Analysis
Biochemical Properties
1-(5-Bromopyrazin-2-yl)thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 . These interactions are crucial as MMPs are involved in the breakdown of extracellular matrix components, which is a key process in cancer metastasis and other pathological conditions. The inhibition of MMPs by this compound suggests its potential as an anticancer agent.
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been observed to induce cytotoxicity in cancer cell lines such as Jurkat, HeLa, and MCF-7 . The compound effectively inhibits cell proliferation and induces cell cycle arrest in the sub-G1 phase, leading to apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer properties.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. The compound binds to the catalytic sites of MMP-2 and MMP-9 with high affinity, as indicated by docking studies and molecular dynamics simulations . This binding results in the inhibition of MMP activity, which in turn prevents the degradation of extracellular matrix components and inhibits cancer cell invasion and metastasis. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have demonstrated that this compound continues to exhibit cytotoxic effects on cancer cells, with no significant loss of potency
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death and inhibition of tumor growth . At very high doses, this compound may cause toxic or adverse effects, including damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes oxidation at the sulfur atom, catalyzed by flavin-containing monooxygenases (FADMO), leading to the formation of S-monoxide and S,S-dioxide metabolites . These metabolites may further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes by specific transporters, facilitating its entry into target cells . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism and signaling.
properties
IUPAC Name |
(5-bromopyrazin-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4S/c6-3-1-9-4(2-8-3)10-5(7)11/h1-2H,(H3,7,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWSDHQPFQGJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587571 | |
| Record name | N-(5-Bromopyrazin-2-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912771-40-5 | |
| Record name | N-(5-Bromo-2-pyrazinyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromopyrazin-2-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



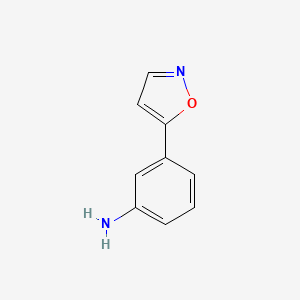

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)


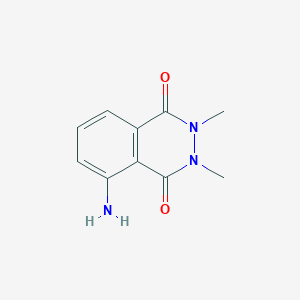
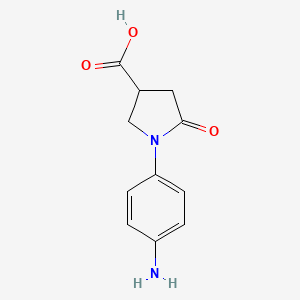
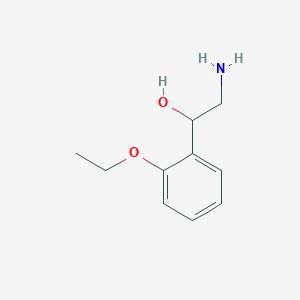
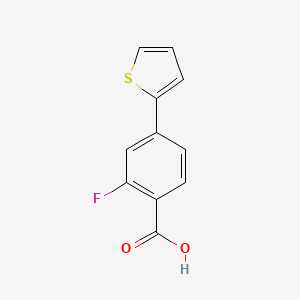
![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B1286148.png)
